4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
Description
Structure
3D Structure
Properties
CAS No. |
88023-67-0 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
tert-butyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3 |
InChI Key |
RDOUKEUKXWARPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Beta-Hydroxyester Using Jones’ Reagent
- Procedure : A solution of beta-hydroxyester in acetone is cooled to 0°C to room temperature. Jones’ reagent (chromic acid in sulfuric acid) is added dropwise to this solution under stirring. The reaction proceeds for several hours to ensure complete oxidation of the hydroxy group to a ketone.
- Quenching and Extraction : The reaction is quenched with methanol to neutralize excess oxidant. The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.
- Outcome : This method yields tert-butyl 3-oxopent-4-enoate with high purity suitable for further synthetic applications.
Synthesis via Beta-Ketoester Hydrolysis and Condensation
- Starting Material : Beta-ketoesters such as ethyl pivaloylacetate are used.
- Reaction Conditions : The beta-ketoester is treated with sodium hydroxide in aqueous solution at room temperature for about 12 hours under air atmosphere.
- Workup : After reaction, the mixture is acidified to pH 1 with concentrated hydrochloric acid, followed by extraction with ethyl acetate. The organic layers are dried and concentrated to yield the beta-ketoacid intermediate.
- Further Steps : This intermediate can be directly used in condensation reactions or further esterified to obtain the target compound.
- Yield : Reported yields for beta-ketoacid formation are high, around 89%.
Two-Step Synthesis from Ethyl 3-Hydroxy-4-pentenoate
Step 1: Preparation of Ethyl 3-Hydroxy-4-pentenoate
- A dry tetrahydrofuran solution containing diisopropylamine is cooled to −30°C.
- Butyllithium is added to generate a lithium amide base.
- Ethyl acetate is added dropwise at −70°C to form the beta-ketoester intermediate.
- Freshly distilled acrolein is then added rapidly, and the mixture is quenched with saturated ammonium chloride solution.
- The organic layer is separated, washed, dried, and evaporated to yield crude ethyl 3-hydroxy-4-pentenoate.
Step 2: Oxidation to Ethyl 3-oxo-4-pentenoate
- The crude hydroxyester is dissolved in acetone and cooled in an ice bath.
- Jones reagent is added dropwise over 30–40 minutes.
- The mixture is stirred overnight at room temperature.
- Excess oxidant is quenched with methanol.
- The product is extracted with diethyl ether, washed, dried, and purified by Kugelrohr distillation.
- Yield : The overall yield for this two-step process is approximately 52%.
Alternative Esterification and Rearrangement Routes
- Starting Materials : Vinylcarbinol and orthoacetates.
- Catalysts : Phosphoric acid or aluminum trichloride.
- Process : Transesterification and rearrangement reactions are conducted by heating the mixture gradually to temperatures between 85°C and 150°C over several hours.
- Workup : The reaction mixture is distilled to isolate 4-pentenoic acid esters with high purity (98% content) and yields ranging from 87% to 92%.
- Advantages : This method is noted for its simplicity, environmental friendliness, and cost-effectiveness.
- The oxidation step using Jones’ reagent is critical for converting the beta-hydroxyester to the ketoester, with acetone serving as a suitable solvent to maintain reaction control.
- The beta-ketoester hydrolysis method provides a robust route to beta-ketoacids, which are key intermediates in synthesizing the target compound.
- The two-step synthesis involving butyllithium and acrolein is well-documented and allows for precise control over the formation of the hydroxyester intermediate before oxidation.
- Alternative methods using vinylcarbinol and orthoacetates offer industrially attractive routes due to their high yield and environmental benefits.
- Purification techniques such as column chromatography and Kugelrohr distillation are essential to obtain high-purity tert-butyl 3-oxopent-4-enoate.
- The compound’s dual functional groups (ketone and ester) make it a versatile intermediate in organic synthesis, with potential applications in metabolic disorder drug development.
The preparation of 4-pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester involves several well-established synthetic routes, primarily centered on oxidation of beta-hydroxyesters and hydrolysis of beta-ketoesters. The choice of method depends on available starting materials, desired scale, and purity requirements. The oxidation with Jones’ reagent remains a cornerstone technique, while alternative catalytic transesterification methods provide efficient industrial options. These methods collectively enable the production of this valuable beta-ketoester for research and synthetic applications.
Chemical Reactions Analysis
Enolate Formation and Alkylation
The α-protons adjacent to the ketone undergo deprotonation with strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), forming enolates for nucleophilic substitution.
-
Reactivity : The tert-butyl group directs enolate formation away from the ester, favoring alkylation at the γ-position. Allyl iodide (2.83 mmol) reacts to yield γ-alkylated products in 90% yield .
-
Mechanism : Enolate intermediates attack electrophiles (e.g., allyl iodide), forming C–C bonds (Table 1).
Table 1: Enolate Alkylation Products
| Substrate | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butyl 3-oxo-4-pentenoate | Allyl iodide | γ-Allylated ketone ester | 90 |
Bromolactonization
The 4-pentenoate moiety undergoes enzymatic bromolactonization to form γ-lactones.
-
Conditions : Vanadium chloroperoxidase (CiVCPO), H₂O₂ (gradual addition), and KBr in a two-phase system (aqueous/organic) .
-
Challenges : Substrate inhibition occurs at >60 mM concentrations, necessitating fed-batch H₂O₂ addition .
-
Outcome : Bromine adds across the double bond, forming a five-membered lactone (Table 2).
Table 2: Bromolactonization Parameters
| Parameter | Value | Reference |
|---|---|---|
| Optimal substrate conc. | <50 mM | |
| Solvent system | 2LPS (e.g., hexane/water) | |
| Enzyme stability | 80% activity retained |
Hydrolysis and Decarboxylation
The tert-butyl ester resists basic hydrolysis but cleaves under acidic conditions.
-
Pathway :
Table 3: Hydrolysis/Decarboxylation Outcomes
| Step | Product | Yield (%) | Reference |
|---|---|---|---|
| Acidic hydrolysis | 3-Oxo-4-pentenoic acid | 85 | |
| Thermal decarboxylation | 3-Penten-2-one | 71 |
Conjugate Additions
The α,β-unsaturated ketone participates in Michael additions.
-
Reagents : Grignard reagents (e.g., MeMgBr) add to the β-carbon .
-
Stereoselectivity : Steric hindrance from the tert-butyl group favors trans-addition .
Reduction of the Ketone
The 3-oxo group is reduced to a secondary alcohol.
Diels-Alder Cycloaddition
The conjugated dienone system reacts with dienophiles (e.g., maleic anhydride).
Oxidation of the Double Bond
The pentenoate double bond undergoes epoxidation.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations through chemical transformations such as oxidation, reduction, and substitution reactions. The presence of the tert-butyl group introduces steric hindrance, which can influence the regioselectivity and stereochemistry of reactions involving this compound. This makes it valuable for constructing functionalized organic compounds used in pharmaceuticals and agrochemicals .
Table 1: Synthetic Routes Utilizing 4-Pentenoic Acid Derivatives
| Reaction Type | Description | Applications |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | Pharmaceutical intermediates |
| Reduction | Produces alcohols from ketones | Fine chemicals |
| Substitution | Forms esters or amines | Agrochemical production |
Pharmaceutical Applications
Hypoglycemic Agent
Research indicates that 4-pentenoic acid acts as a hypoglycemic agent. It has been studied for its metabolic pathways in rat heart mitochondria, where it inhibits fatty acid oxidation. The compound is metabolized to form various coenzyme A derivatives that exhibit inhibitory effects on key enzymes involved in fatty acid metabolism . This property suggests potential therapeutic applications in managing diabetes or metabolic disorders.
Case Study: Metabolic Pathways
A study investigating the metabolism of 4-pentenoic acid found that it is converted into 2,4-pentadienoyl coenzyme A and subsequently degraded via beta-oxidation. Notably, the metabolite 3-keto-4-pentenoyl-CoA was identified as a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, which plays a crucial role in fatty acid metabolism. This inhibition could lead to decreased fatty acid oxidation rates, highlighting its potential use in metabolic therapies .
Material Science Applications
Polymerization Processes
The compound can also be utilized in polymer chemistry. Its derivatives may serve as initiators or modifiers in polymerization reactions, enhancing the properties of polymers such as flexibility and thermal stability. Hydroxyperesters derived from 4-pentenoic acid have been shown to be effective in modifying (co)polymers to achieve desired characteristics for coatings and adhesives .
Table 2: Potential Polymer Modifications Using 4-Pentenoic Acid Derivatives
| Polymer Type | Modification Type | Expected Outcome |
|---|---|---|
| Poly(methyl methacrylate) | Hydroxy-functionalization | Improved adhesion properties |
| Polyurethane | Cross-linking with hydroxyperesters | Enhanced mechanical strength |
| Polyethylene | Grafting with functional groups | Increased chemical resistance |
Mechanism of Action
The mechanism of action of tert-butyl 3-oxopent-4-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is due to the presence of both the ketone and ester functional groups. These groups can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation-reduction processes. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related compounds highlights key differences in functional groups, steric effects, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence: The C3 keto group in the target compound distinguishes it from hydroxylated (e.g., 122763-67-1) or amino-substituted (e.g., 151436-20-3) analogs. The keto group enhances electrophilicity at C3, enabling nucleophilic attacks or keto-enol tautomerism . Steric Effects: tert-butyl esters (e.g., 122763-67-1, 151436-20-3) reduce hydrolysis rates compared to methyl or ethyl esters, improving stability in acidic/basic conditions .
Reactivity Trends: α,β-Unsaturated esters (common to all listed compounds) participate in Michael additions or Diels-Alder reactions. For example, 76352-65-3’s phenyl group directs regioselectivity in cycloadditions . Boc-protected amino analogs (151436-20-3) are pivotal in peptide coupling, whereas the target compound’s keto group may facilitate asymmetric reductions or aldol condensations .
Applications :
- Pharmaceutical Intermediates : tert-butyl esters (e.g., 122763-67-1) are used in chiral drug synthesis, leveraging their steric protection and ease of deprotection .
- Complex Molecule Synthesis : Phenyl- and acetyl-substituted derivatives (76352-65-3) serve as precursors for bioactive molecules or natural product analogs .
Research Findings and Data
Table 2: Experimental Data for Selected Compounds
Notable Studies:
- Asymmetric Synthesis : tert-butyl esters like 151436-20-3 are employed in enantioselective glycine derivatives, achieving >95% ee using chiral auxiliaries .
- Metabolic Studies: Esters with tert-butyl groups (e.g., 2,4-bis(1,1-dimethylethyl)phenol) show altered metabolic stability in biological systems, relevant for prodrug design .
Biological Activity
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS No. 88023-67-0), also known as tert-butyl 3-oxopent-4-enoate, is an organic compound that exhibits notable biological activities. This compound is classified as a beta-ketoester, characterized by the presence of both ketone and ester functional groups. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Structure : The compound features a pentenoic acid backbone with a ketone and tert-butyl ester group.
The biological activity of 4-pentenoic acid primarily arises from its reactivity due to the ketone and ester functional groups. These groups enable the compound to undergo various chemical transformations, including nucleophilic additions, substitutions, and oxidation-reduction reactions. The specific pathways and molecular targets involved depend on the biological context and the conditions under which the compound is applied.
Metabolic Effects
Research indicates that 4-pentenoic acid affects cellular metabolism significantly. In studies involving mitochondrial compartments, it was observed that this compound inhibits glyconeogenesis and acetate utilization in both inner mitochondrial and peroxisomal compartments. This inhibition suggests potential applications in metabolic disorders where glucose regulation is critical .
Case Studies
- Inhibition of Glyconeogenesis : A study demonstrated that 4-pentenoic acid inhibited glyconeogenesis from various labeled substrates. This inhibition was consistent across different fatty acid substrates, suggesting a robust effect on metabolic pathways .
- Comparative Metabolism : When compared to pentanoate and octanoate, pentanoate was metabolized more efficiently without inhibiting growth. In contrast, 4-pentenoic acid exhibited similar inhibitory effects regardless of the fatty acid substrate used .
- Potential Therapeutic Applications : The compound has been explored for its potential role in synthesizing drug candidates targeting metabolic diseases and other conditions due to its ability to modulate enzymatic activities related to energy metabolism .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 4-pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 3-oxo-4-pentenoic acid with tert-butanol using a catalytic acid (e.g., H₂SO₄) under Dean-Stark conditions to remove water and drive the reaction .
- Protection of keto groups : Use tert-butyl acetoacetate synthesis analogs, where tert-butyl esters are formed via transesterification with tert-butyl alcohol and diketene .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (typically 80–100°C) to balance reaction rate and byproduct formation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm esterification by observing tert-butyl protons (δ ~1.4 ppm) and the α,β-unsaturated ketone system (δ 5.5–6.5 ppm for alkene protons) .
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ~170–175) and fragmentation patterns consistent with tert-butyl esters and ketone groups .
- IR spectroscopy : Verify carbonyl stretches (C=O at ~1730 cm⁻¹ for ester and ~1700 cm⁻¹ for ketone) .
Q. What are the stability considerations for storing this compound?
- Degradation pathways :
- Hydrolysis of the ester group under acidic/basic conditions; store in anhydrous environments with desiccants.
- Thermal decomposition: Avoid prolonged exposure to temperatures >50°C to prevent retro-aldol reactions or ketone oxidation .
Advanced Research Questions
Q. How does the α,β-unsaturated ketone moiety influence reactivity in Diels-Alder or Michael addition reactions?
- Mechanistic insights :
- The conjugated enone system acts as a dienophile in Diels-Alder reactions. Steric hindrance from the tert-butyl group may slow reactivity, requiring elevated temperatures (e.g., 100°C in toluene) .
- For Michael additions, use nucleophiles (e.g., Grignard reagents) in THF at −78°C to control regioselectivity .
Q. What strategies mitigate competing side reactions during derivatization (e.g., epoxidation or halogenation)?
- Experimental design :
- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to minimize over-oxidation of the ketone .
- Halogenation : Employ N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄ solvent) to selectively target the alkene without ketone interference .
Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric syntheses?
- Computational tools :
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and enantiomeric excess in asymmetric hydrogenation .
- Molecular docking simulations to assess interactions with chiral catalysts (e.g., Ru-BINAP complexes) .
Q. Are there contradictions in reported spectral data for tert-butyl esters with similar structures?
- Data reconciliation :
- Compare NMR shifts of tert-butyl 3-oxo-4-pentenoate with analogs like tert-butyl acetoacetate (δ 2.3 ppm for CH₂CO in acetoacetate vs. δ 2.8 ppm in 4-pentenoate derivatives) .
- Cross-validate using high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
Methodological Notes
- Stereochemical considerations : The tert-butyl group may induce steric effects in chiral syntheses; use enantioselective chromatography (e.g., Chiralcel OD-H column) to separate diastereomers .
- Safety protocols : Handle tert-butyl esters in fume hoods due to potential irritant vapors. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
